molecular formula C22H19N3O3S2 B2640828 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 307524-09-0

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2640828
CAS RN: 307524-09-0
M. Wt: 437.53
InChI Key: YGELDWRNLBVKIM-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound that is part of many synthetic and natural products . It’s often used in the field of medicinal chemistry due to its diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the use of substituted 2-amino benzothiazoles as precursor substrates . The compounds are usually synthesized in high yields and their structures are corroborated based on IR, 1H NMR, Mass, and elemental analysis data .


Molecular Structure Analysis

The benzothiazole ring system is a privileged structural icon due to its pharmacodynamic versatility in many of its synthetic derivatives . It’s also the scaffold of many antitumor drugs mainly acting as inhibitors of tyrosine kinase receptors .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to manifest profound antimicrobial activity . The activity contributions due to structural and substituent effects were determined using sequential regression procedure .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, one benzothiazole derivative, N-(1,3-benzothiazol-2-yl)-1H-indole-2-carboxamide, is a white powder with a melting point of 276–278 °C .

Scientific Research Applications

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-25(2)30(27,28)18-12-10-15(11-13-18)21(26)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)29-22/h3-14H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGELDWRNLBVKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide

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